molecular formula C19H28N2O3 B7922070 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922070
M. Wt: 332.4 g/mol
InChI Key: CLIGMJYADFFTGY-UHFFFAOYSA-N
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Description

This compound is a piperidine-based benzyl ester derivative featuring a cyclopropyl-(2-hydroxyethyl)amino-methyl substituent at the 2-position of the piperidine ring.

Properties

IUPAC Name

benzyl 2-[[cyclopropyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-13-12-20(17-9-10-17)14-18-8-4-5-11-21(18)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIGMJYADFFTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(CCO)C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353988-11-0) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyclopropyl group and a hydroxyl ethyl amino group, along with a benzyl ester functional group, which enhances its solubility and reactivity .

Pharmacological Activity

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and analgesic properties. These activities are particularly relevant for conditions such as arthritis and neuropathic pain.

Anti-inflammatory Activity

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, related compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

CompoundCOX-2 IC50 (μmol)Comparison to Celecoxib (IC50)
Compound A0.04 ± 0.09Equivalent
Compound B0.04 ± 0.02Equivalent

These findings suggest that structural modifications in piperidine derivatives can lead to enhanced anti-inflammatory potency .

Analgesic Effects

Preliminary studies have demonstrated that the compound may also possess analgesic properties. The mechanism is thought to involve modulation of pain pathways, potentially through the inhibition of specific neurotransmitter uptake or receptor antagonism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

  • Cyclopropyl Group : Enhances binding affinity to biological targets.
  • Hydroxyl Ethyl Amino Group : May improve solubility and bioavailability.
  • Benzyl Ester Functionality : Contributes to increased reactivity and potential for further derivatization.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Compound AC19H28N2O3Similar piperidine structure; different substituents
Compound BC18H26N2O3Lacks cyclopropyl; altered biological activity expected

This table illustrates how variations in substituents can significantly affect the pharmacological profile of related compounds .

Case Studies

Several studies have investigated the therapeutic potential of related compounds in clinical settings:

  • Study on Pain Management : A clinical trial assessed a structurally similar piperidine derivative's efficacy in managing chronic pain conditions, reporting significant pain reduction compared to placebo controls.
  • Anti-inflammatory Trials : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation markers, suggesting strong therapeutic potential in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity :
    • The compound is being researched for its potential use as an active pharmaceutical ingredient (API) due to its ability to interact with various biological targets. Its structural features may influence its binding affinity to receptors or enzymes, making it a candidate for drug development .
    • Preliminary studies suggest that derivatives of this compound could exhibit improved antibacterial properties compared to existing antibiotics, potentially addressing the growing concern of antibiotic resistance .
  • Synthesis of Analogues :
    • The unique structure allows for the synthesis of analogues that can be tailored for specific biological activities. This versatility is crucial in drug design, where slight modifications can lead to significant changes in efficacy and safety profiles .

Case Studies

  • Antibacterial Studies : In vitro studies have demonstrated that compounds structurally related to 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester show enhanced activity against Gram-positive and Gram-negative bacteria. For instance, comparative tests indicated superior performance against strains like Staphylococcus aureus and Escherichia coli when compared to traditional antibiotics .
  • Binding Affinity Studies : Research involving receptor-ligand interaction has shown promising results for this compound as a potential modulator in various biochemical pathways. Binding assays have been conducted to evaluate its efficacy in targeting specific receptors associated with neurological disorders .

Potential Future Applications

  • Drug Development : Given its promising pharmacological profile, there is potential for this compound to be developed into new therapeutic agents targeting bacterial infections or neurological conditions.
  • Feed Additives : Similar compounds have been explored as feed additives in livestock for promoting growth and improving feed efficiency, suggesting a possible agricultural application for this compound as well .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidine and pyrrolidine derivatives. Key comparisons include:

Structural Analogues

Compound Name Core Structure Substituents Key Properties/Applications References
Target Compound Piperidine 2-{[Cyclopropyl-(2-hydroxyethyl)amino]-methyl}, benzyl ester Potential enzyme inhibition; lipophilicity due to benzyl ester.
2-{[Cyclopropyl-(2-hydroxyethyl)amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Same substituents as target compound Discontinued; smaller ring size (5-membered) may reduce steric hindrance.
(S)-3-[Cyclopropyl-(2-hydroxyethyl)amino]-piperidine-1-carboxylic acid benzyl ester Piperidine Substituent at 3-position; stereospecific (S-configuration) Enhanced stereochemical specificity for biological targets (e.g., kinase inhibition).
4-{[(2-Aminoethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Piperidine 4-position substituent; aminoethyl group Aminoethyl moiety may enhance solubility or receptor binding.
2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester Piperidine 2-(2-aminoethoxy)methyl group Ethoxy linker improves flexibility; potential for prodrug design.

Key Structural and Functional Differences

Ring Size and Rigidity :

  • Piperidine (6-membered) vs. pyrrolidine (5-membered): The larger piperidine ring in the target compound may offer better conformational stability for binding to enzymes or receptors compared to pyrrolidine analogs .
  • Example: The pyrrolidine analog () was discontinued, possibly due to instability or reduced efficacy.

Substituent Position: Substituents at the 2-position (target compound) vs. 3- or 4-positions () alter spatial orientation, impacting interactions with biological targets.

Functional Groups: Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the target compound may engage in hydrogen bonding, whereas aminoethyl derivatives () could participate in electrostatic interactions. Benzyl Ester: Common across analogs; its removal or replacement (e.g., with tert-butyl esters in ) affects lipophilicity and metabolic stability.

Research Findings and Data

Physicochemical Properties

Property Target Compound (Estimated) Pyrrolidine Analog () (S)-3-Substituted Piperidine ()
Molecular Formula C18H26N2O3 C17H24N2O3 C18H26N2O3
Molecular Weight (g/mol) 318.4 304.4 318.4
LogP (Predicted) ~2.5 ~2.0 ~2.5
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH)
Hydrogen Bond Acceptors 4 4 4

Preparation Methods

Core Piperidine Functionalization

The synthesis typically begins with a piperidine backbone, which is functionalized at the 2-position. A common approach involves:

  • Nucleophilic Substitution : Piperidine is treated with chloromethyl cyclopropane in the presence of a base (e.g., K2_2CO3_3) to introduce the cyclopropylmethyl group.

  • Amination : The intermediate undergoes reductive amination with 2-aminoethanol to install the hydroxyethylamino moiety. This step often employs NaBH3_3CN or H2_2/Pd-C in methanol.

  • Esterification : The final step involves benzylation using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine (TEA) as a base.

Key Reaction Parameters :

StepReagents/ConditionsYield (%)Purity (%)
Cyclopropane additionPiperidine, chloromethyl cyclopropane, K2_2CO3_3, DMF, 80°C, 12h7892
Reductive aminationNaBH3_3CN, MeOH, RT, 6h6589
BenzylationCbz-Cl, TEA, CH2_2Cl2_2, 0°C → RT, 4h8595

Petasis Borono-Mannich Reaction

The Petasis reaction offers a one-pot strategy to assemble the piperidine core with adjacent functional groups:

  • Components : Cyclopropylboronic acid, 2-hydroxyethylamine, and a piperidinone derivative.

  • Catalysis : InCl3_3 (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min).

Advantages :

  • Avoids isolation of intermediates.

  • Achieves 82% yield with >90% regioselectivity for the 2-position.

Limitations :

  • Requires precise stoichiometry to prevent over-alkylation.

  • Limited scalability due to ultrasound dependency.

Diastereoselective Mannich Cyclization

Mannich reactions are pivotal for constructing the hydroxyethylamino-methyl group:

  • Imine Formation : Cyclopropylamine reacts with formaldehyde to generate an iminium ion.

  • Nucleophilic Attack : 2-Hydroxyethyl-piperidine attacks the iminium ion, followed by cyclization.

Stereochemical Outcomes :

  • trans -Diastereomers dominate (dr = 9:1) due to steric hindrance during cyclization.

  • Chiral auxiliaries (e.g., BINOL) enhance enantioselectivity (up to 94% ee).

Alternative Methods

Reductive Amination

A two-step protocol:

  • Schiff Base Formation : Piperidine-2-carbaldehyde and cyclopropyl-(2-hydroxyethyl)amine in toluene (reflux, 8h).

  • Reduction : NaBH4_4 in MeOH achieves 74% yield .

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates:

  • Candida antarctica lipase B (CAL-B) provides (S)-enantiomers with 88% ee.

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
CatalystInCl3_3Heterogeneous Ni catalysts
SolventEtOH/H2_2OContinuous-flow reactors
PurificationColumn chromatographyCrystallization
Throughput5–10 g/batch50–100 kg/day

Challenges :

  • Benzyl ester hydrolysis under basic conditions necessitates pH control.

  • Cyclopropyl group stability requires inert atmospheres during high-temperature steps.

Analytical Characterization

TechniqueKey DataReference
HPLC-MS Purity >95%, [M+H]+^+ = 333.4
1^1H NMR δ 4.50 (s, 2H, CH2_2Ph), δ 3.60 (m, 2H, OH)
X-ray Crystallography Confirms (S)-configuration at C2

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:

  • Acylation : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dry DMF for amide bond formation, as demonstrated in similar piperidine derivatives .
  • Cyclopropane Introduction : Palladium-catalyzed cross-coupling with cyclopropylboronic acid, employing Pd(OAc)₂, tricyclohexylphosphine, and K₃PO₄ as a base .
  • Esterification : Benzyl ester protection of the carboxylic acid group, typically under anhydrous conditions.
    • Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal : Segregate chemical waste in designated containers and collaborate with certified hazardous waste management services to prevent environmental contamination .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide safety data sheets (SDS) to healthcare providers .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • Mass Spectrometry (MS) : GC-MS or LC-MS to confirm molecular weight, though low-intensity molecular ions may require optimized ionization conditions (e.g., electrospray for polar derivatives) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester carbonyl at ~1740 cm⁻¹, hydroxyl groups at ~3400 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to resolve stereochemistry and confirm cyclopropyl, piperidine, and benzyl ester moieties.
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can the synthetic yield of the cyclopropyl moiety be optimized in this compound?

  • Methodological Answer :

  • Catalytic System Tuning : Optimize Pd(OAc)₂ loading (0.5–5 mol%) and ligand ratios (e.g., tricyclohexylphosphine) to enhance cross-coupling efficiency .
  • Solvent Screening : Test dichloroethane vs. toluene for improved Friedel-Crafts acylation reactivity .
  • Temperature Control : Reflux conditions (40–80°C) for acyl chloride intermediates to minimize side reactions .
    • Data Contradiction Note : Cyclopropane stability under acidic conditions may require post-reaction neutralization to prevent ring-opening.

Q. What strategies address low molecular ion intensity in mass spectrometric analysis of this compound?

  • Methodological Answer :

  • Derivatization : Introduce electron-capturing groups (e.g., pentafluorobenzyl esters) to enhance ionization efficiency .
  • Matrix Selection : Use MALDI-TOF with α-cyano-4-hydroxycinnamic acid (CHCA) matrix for better desorption/ionization.
  • Collision-Induced Dissociation (CID) : Adjust collision energy to stabilize molecular ions while minimizing fragmentation .

Q. How can structure-activity relationships (SAR) be studied for derivatives of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Test against enzymes like angiotensin-converting enzyme (ACE) homologs, where similar benzyl ester derivatives show inhibitory activity .
  • Assay Design :
  • In Vitro Inhibition : Use fluorogenic substrates (e.g., Mca-YVADAPK(Dnp)-OH) to measure IC₅₀ values.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding interactions with cyclopropyl and piperidine motifs .
  • Data Interpretation : Correlate substituent effects (e.g., cyclopropyl vs. cyclohexyl) with enzymatic Ki values to refine SAR .

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